molecular formula C13H17NO4 B186042 4-(2,4-Dimethoxybenzoyl)morpholine CAS No. 53951-94-3

4-(2,4-Dimethoxybenzoyl)morpholine

Cat. No. B186042
CAS RN: 53951-94-3
M. Wt: 251.28 g/mol
InChI Key: XQZNKJRFTGYVDR-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxybenzoyl)morpholine, also known as DMBM, is a chemical compound that has shown great potential in various scientific research applications. It is a heterocyclic organic compound with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol. DMBM is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxybenzoyl)morpholine involves its ability to bind to metal ions and form a complex that exhibits fluorescence. The fluorescence intensity of the complex is directly proportional to the concentration of the metal ion present, allowing for quantitative analysis. In photodynamic therapy, 4-(2,4-Dimethoxybenzoyl)morpholine is activated by light and produces reactive oxygen species that cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(2,4-Dimethoxybenzoyl)morpholine has been shown to have low toxicity and minimal side effects in animal studies. It does not accumulate in the body and is rapidly eliminated through the urine. 4-(2,4-Dimethoxybenzoyl)morpholine has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,4-Dimethoxybenzoyl)morpholine in lab experiments include its high selectivity and sensitivity towards metal ions, its low toxicity, and its ability to act as a photosensitizer in photodynamic therapy. However, 4-(2,4-Dimethoxybenzoyl)morpholine is sensitive to light and air, which can affect its fluorescence properties. It also has a relatively short half-life in biological systems, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-(2,4-Dimethoxybenzoyl)morpholine. One area of research is the development of new fluorescent probes based on the structure of 4-(2,4-Dimethoxybenzoyl)morpholine for the detection of other metal ions. Another area of research is the optimization of 4-(2,4-Dimethoxybenzoyl)morpholine as a photosensitizer for photodynamic therapy, including the development of new delivery systems to improve its efficacy. Additionally, the potential antioxidant properties of 4-(2,4-Dimethoxybenzoyl)morpholine could be further explored for their therapeutic potential in various diseases.

Synthesis Methods

The synthesis of 4-(2,4-Dimethoxybenzoyl)morpholine involves the reaction of 2,4-dimethoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 4-(2,4-Dimethoxybenzoyl)morpholine as a white crystalline solid. The purity of the compound can be further increased by recrystallization from a suitable solvent.

Scientific Research Applications

4-(2,4-Dimethoxybenzoyl)morpholine has been extensively studied for its potential as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has been shown to have high selectivity and sensitivity towards these metal ions, making it a promising candidate for various analytical applications. 4-(2,4-Dimethoxybenzoyl)morpholine has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent and destroy cancer cells.

properties

CAS RN

53951-94-3

Product Name

4-(2,4-Dimethoxybenzoyl)morpholine

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C13H17NO4/c1-16-10-3-4-11(12(9-10)17-2)13(15)14-5-7-18-8-6-14/h3-4,9H,5-8H2,1-2H3

InChI Key

XQZNKJRFTGYVDR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)N2CCOCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCOCC2)OC

Other CAS RN

53951-94-3

Origin of Product

United States

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